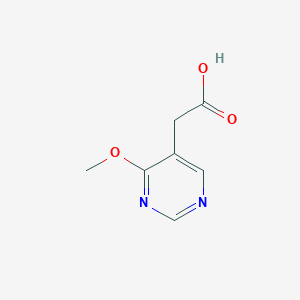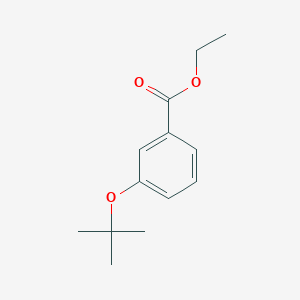
Ethyl 3-(tert-Butoxy)benzoate
Übersicht
Beschreibung
Ethyl 3-(tert-Butoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the carboxylate ester of 3-tert-butyloxybenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(tert-Butoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-tert-butyloxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of methyl 3-tert-butyloxybenzoate with ethanol in the presence of a base such as sodium ethoxide. This reaction proceeds under milder conditions compared to direct esterification and can be advantageous in terms of yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-tert-butyloxybenzoate may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction while minimizing the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(tert-Butoxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-tert-butyloxybenzoic acid and ethanol.
Reduction: Reduction of the ester using reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 3-tert-butyloxybenzoic acid and ethanol.
Reduction: 3-tert-butyloxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(tert-Butoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug candidates, particularly those requiring ester functionalities for prodrug strategies.
Materials Science: It is utilized in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-tert-butyloxybenzoate in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product. The presence of the tert-butyl group can influence the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(tert-Butoxy)benzoate can be compared with other esters such as ethyl benzoate and ethyl 4-tert-butylbenzoate. While all these compounds share the ester functional group, the presence of the tert-butyl group in ethyl 3-tert-butyloxybenzoate imparts unique steric and electronic properties that can affect its reactivity and applications .
Similar Compounds
- Ethyl benzoate
- Ethyl 4-tert-butylbenzoate
- Methyl 3-tert-butyloxybenzoate
These compounds can serve as useful references for understanding the behavior and applications of ethyl 3-tert-butyloxybenzoate in various chemical contexts.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
ethyl 3-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-12(14)10-7-6-8-11(9-10)16-13(2,3)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
ZHMDHTVEPSNMLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

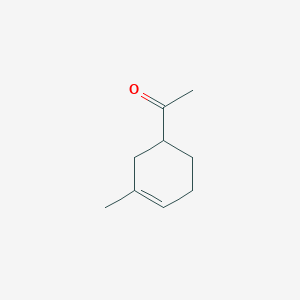
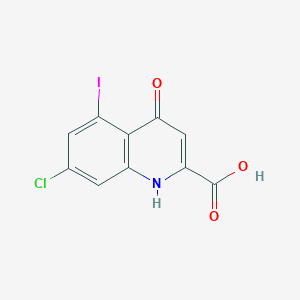
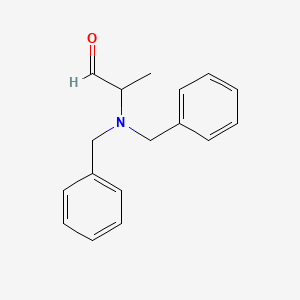
![4-{[Ethyl(methyl)amino]methyl}aniline](/img/structure/B8688227.png)
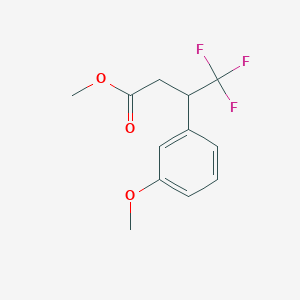
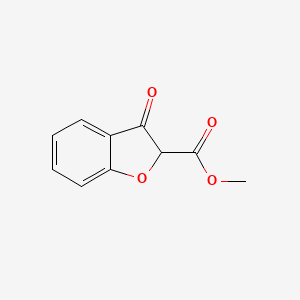
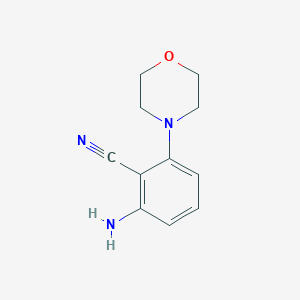
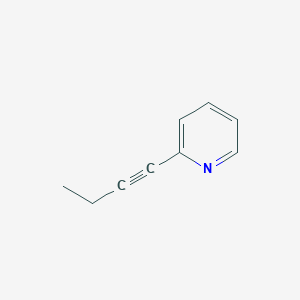
![{4-[(3-Bromopyridin-2-yl)oxy]cyclohexyl}amine](/img/structure/B8688260.png)
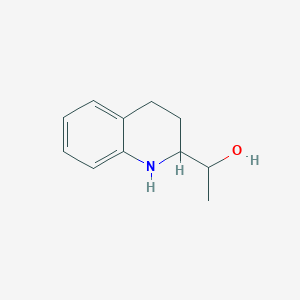
![(-)-{[7-(4-Chloro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8688288.png)

